Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol
Description
This manganese-containing complex features a macrocyclic ligand with a fused polycyclic framework, integrating oxygen (tetraoxa) and nitrogen (diazatricyclo) donor atoms. The ligand structure includes conjugated double bonds (octaene) and hydroxyl groups at positions 27 and 28, suggesting redox-active and coordination capabilities. The acetic acid component likely acts as a counterion or ancillary ligand, stabilizing the manganese center.
Properties
CAS No. |
478020-50-7 |
|---|---|
Molecular Formula |
C24H30MnN2O8 |
Molecular Weight |
529.4 g/mol |
IUPAC Name |
acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol |
InChI |
InChI=1S/C22H26N2O6.C2H4O2.Mn/c25-21-17-3-1-5-19(21)29-13-11-27-9-10-28-12-14-30-20-6-2-4-18(22(20)26)16-24-8-7-23-15-17;1-2(3)4;/h1-6,15-16,25-26H,7-14H2;1H3,(H,3,4); |
InChI Key |
NGJPLJCFYTTYBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CN=CC2=C(C(=CC=C2)OCCOCCOCCOC3=CC=CC(=C3O)C=N1)O.[Mn] |
Origin of Product |
United States |
Preparation Methods
The synthesis of EUK-207 involves the preparation of a salen ligand, which is then complexed with manganese. The general synthetic route includes the condensation of salicylaldehyde with a diamine to form the salen ligand, followed by the addition of manganese acetate to form the final complex . Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
EUK-207 undergoes several types of chemical reactions, primarily involving its antioxidant properties. It can participate in redox reactions where it mimics the activity of superoxide dismutase and catalase, neutralizing reactive oxygen species such as superoxide radicals and hydrogen peroxide . Common reagents used in these reactions include hydrogen peroxide and superoxide radicals, and the major products formed are water and oxygen .
Scientific Research Applications
Chemistry: As a catalytic antioxidant, it is used in studies involving oxidative stress and redox biology.
Biology: It has shown protective effects in cellular models of oxidative damage, including human intestinal microvascular endothelial cells and cochlear cells
Medicine: EUK-207 has been investigated for its potential to mitigate radiation-induced damage, age-related hearing loss, and other oxidative stress-related conditions
Mechanism of Action
EUK-207 exerts its effects primarily through its antioxidant activity. It mimics the activity of superoxide dismutase and catalase, enzymes that neutralize reactive oxygen species. By reducing oxidative stress, EUK-207 helps protect cells from damage and promotes cellular repair mechanisms . The molecular targets and pathways involved include the reduction of superoxide radicals and hydrogen peroxide, as well as the modulation of redox-sensitive signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key Observations :
- The target compound’s macrocyclic framework enhances stability compared to simpler Mn-acetic acid salts (e.g., Mn(CH₃COO)₂).
- Its hydroxyl groups may confer solubility in polar solvents, unlike hydrophobic manganese acetylpentacarbonyl .
Chemical Reactivity and Stability
- Leaching Efficiency : Acetic acid underperforms citric acid in recovering manganese from spent catalysts (33% lower efficiency at pH 1.5–2), likely due to weaker chelation .
- Thermal Stability : The macrocycle’s rigidity may improve thermal resilience compared to linear Mn-acetate complexes, which decompose below 350°C .
Environmental Impact
Critical Data Tables
Table 1: Manganese Recovery Efficiency by Acid Type
| Acid | Recovery Efficiency (%) | pH Range | Key Advantage |
|---|---|---|---|
| Citric acid | 85–90 | 1.5–2 | High selectivity, eco-friendly |
| Acetic acid | 56–60 | 1.5–2 | Low cost, readily available |
| Sulfuric acid | 20–25 | 1.5–2 | Rapid kinetics but toxic byproducts |
Data sourced from leaching studies
Table 2: Structural Comparison with Macrocyclic Analogs
Biological Activity
The compound Acetic acid; manganese; 13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol (commonly referred to as Mn(OAc)₃ complex) is a manganese-based coordination compound with potential biological activities. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes acetic acid and manganese ions coordinated with a polycyclic framework. Its unique structural attributes contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that manganese complexes can exhibit various biological activities through mechanisms such as:
- Oxidative Stress Modulation : Manganese plays a crucial role in antioxidant defense systems by participating in redox reactions that mitigate oxidative stress.
- Catalytic Activity : The Mn(OAc)₃ complex has been shown to catalyze oxidative reactions involving free radicals which can influence cellular processes.
Antioxidant Properties
Manganese complexes have been studied for their antioxidant properties. The ability of Mn(OAc)₃ to scavenge free radicals and reduce oxidative damage is significant in therapeutic contexts.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of manganese complexes against various pathogens. The mechanism often involves disruption of microbial membranes and inhibition of vital enzymatic processes.
Study 1: Antioxidant Effects in Cellular Models
A study investigated the antioxidant effects of Mn(OAc)₃ in cellular models exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
| Parameter | Control Group | Mn(OAc)₃ Treated Group |
|---|---|---|
| ROS Levels (µM) | 25 | 10 |
| Cell Viability (%) | 50 | 85 |
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of Mn(OAc)₃ against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
